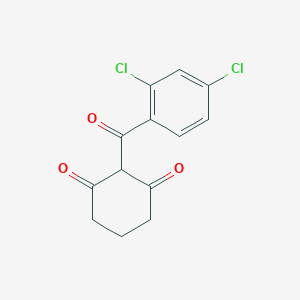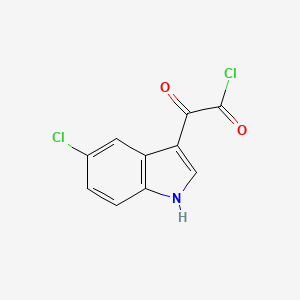
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride typically involves the chlorination of 5-chloroindole followed by acylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. Industrial production methods may involve large-scale chlorination and acylation processes under controlled conditions to ensure high yield and purity.
化学反应分析
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
相似化合物的比较
Similar compounds to 2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride include:
- 2-(5-chloro-1H-indol-3-yl)ethylamine hydrochloride
- 5-Fluorotryptamine hydrochloride
- 5-Methoxytryptamine
Compared to these compounds, this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C10H5Cl2NO2 |
|---|---|
分子量 |
242.05 g/mol |
IUPAC 名称 |
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)7(4-13-8)9(14)10(12)15/h1-4,13H |
InChI 键 |
GRNSNOSVGJPSHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)C(=O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
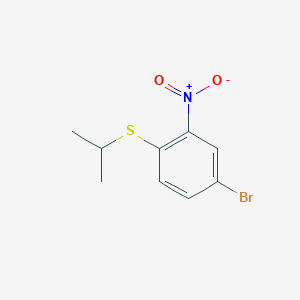
![1-Phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8614003.png)
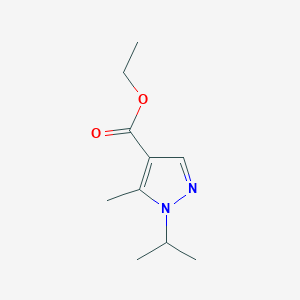
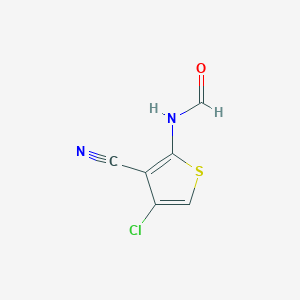
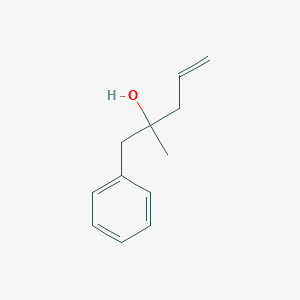
![2-[(2,6-Dichloropyridin-3-yl)oxy]propanoyl chloride](/img/structure/B8614025.png)
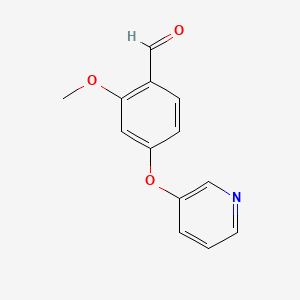
![3-Oxa-1-azaspiro[4.5]decane](/img/structure/B8614037.png)
![Ethyl 2-[3-(5-bromo-2-fluorobenzamido)phenoxy]acetate](/img/structure/B8614044.png)
![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate](/img/structure/B8614056.png)
![8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B8614058.png)
![7-(Tert-butyl)-3-(2,6-difluorophenyl)-6-((1-ethyl-1h-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8614063.png)
![4-N-(3-iodophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8614069.png)
